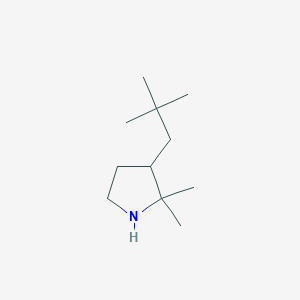

3-(2,2-Dimethylpropyl)-2,2-dimethylpyrrolidine

Description

3-(2,2-Dimethylpropyl)-2,2-dimethylpyrrolidine is a bicyclic amine characterized by a pyrrolidine ring substituted with two 2,2-dimethylpropyl (neopentyl) groups at positions 2 and 2. Its molecular formula is C₁₁H₂₃N, with a monoisotopic mass of 169.18304 Da .

Properties

IUPAC Name |

3-(2,2-dimethylpropyl)-2,2-dimethylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N/c1-10(2,3)8-9-6-7-12-11(9,4)5/h9,12H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIFCFRONUHSOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1)CC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylpropyl)-2,2-dimethylpyrrolidine typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as 1,4-diaminobutane.

Introduction of the 2,2-Dimethylpropyl Group: This step involves the alkylation of the pyrrolidine ring with a 2,2-dimethylpropyl halide under basic conditions.

Methylation: The final step involves the methylation of the 2-position of the pyrrolidine ring using methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylpropyl)-2,2-dimethylpyrrolidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the 2-position, where the methyl groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or other nucleophiles in the presence of a strong base.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Saturated derivatives.

Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

3-(2,2-Dimethylpropyl)-2,2-dimethylpyrrolidine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylpropyl)-2,2-dimethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 3-(2,2-Dimethylpropyl)-2,2-dimethylpyrrolidine, particularly in the presence of branched alkyl substituents or heterocyclic frameworks.

Naphmethonium (3-[3-({5-[(3-{2,4-dioxo-3-azatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-3-yl}-2,2-dimethylpropyl)dimethylamino]pentyl}dimethylamino)-2,2-dimethylpropyl]-3-azatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione)

- Structural Similarity : Incorporates a 2,2-dimethylpropyl group within a complex tricyclic framework.

- Applications : Likely explored for pharmaceutical use due to its structural resemblance to neuromuscular agents.

Propyl-[3-[1,3-dioxo-1H,3H-benzo[de]isoquinoline-2-yl]-2,2-dimethylpropyl]dimethylammonium Bromide

- Synthesis : Prepared via alkylation of a naphthalimide precursor with 1-bromopropane under heating (80°C, 8 days) .

- Functional Groups: Combines a 2,2-dimethylpropyl group with a benzoisoquinoline-dione core and quaternary ammonium salt.

- Applications : Fluorescent probes or surfactants due to the amphiphilic structure.

2,2-Dimethylpropyl N-Isopropyl-N-Propylphosphoramidocyanidate

- Structural Features : A phosphoramidocyanidate ester with a 2,2-dimethylpropyl group.

- Regulatory Status : Listed under Schedule 1A02 of chemical controls due to its toxicity .

3-(2,2-Dimethylpropyl)-1-Methyl-7H-Purine-2,6-dione

- Core Structure : Purine derivative substituted with a neopentyl group.

- Biological Relevance : Purine analogs are often explored for antiviral or anticancer activity.

- Commercial Availability : Supplied by multiple vendors, indicating broader research interest compared to the target compound .

Data Table: Comparative Analysis

Biological Activity

3-(2,2-Dimethylpropyl)-2,2-dimethylpyrrolidine is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a five-membered nitrogen-containing ring with two dimethyl groups and a branched alkyl substituent. This unique structure contributes to its steric and electronic properties, influencing its biological interactions.

The biological activity of 3-(2,2-Dimethylpropyl)-2,2-dimethylpyrrolidine is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound's structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. Specific targets include:

- Enzymes : The compound may act as an inhibitor or activator of certain enzymes involved in metabolic pathways.

- Receptors : It may bind to specific receptors, potentially influencing signaling pathways related to cell proliferation and survival.

Biological Activities

Research indicates that pyrrolidine derivatives exhibit a range of biological activities:

- Antimicrobial : Some studies suggest potential antibacterial and antifungal properties.

- Anticancer : Preliminary investigations have shown that similar compounds can induce apoptosis in cancer cells, indicating potential anticancer activity.

- Neuropharmacological : Pyrrolidine derivatives have been linked to neuroprotective effects, possibly through modulation of neurotransmitter systems.

Anticancer Activity

A study exploring the effects of pyrrolidine derivatives on cancer cell lines demonstrated significant cytotoxicity. For instance, compounds structurally related to 3-(2,2-Dimethylpropyl)-2,2-dimethylpyrrolidine exhibited inhibition rates exceeding 90% against various cancer types (Table 1).

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 99.93 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

Table 1: Cytotoxic effects of pyrrolidine derivatives on cancer cell lines.

Antimicrobial Activity

Research has indicated that pyrrolidine derivatives may possess antimicrobial properties against Mycobacterium tuberculosis (M. tuberculosis). Computational studies revealed that certain analogues bind effectively to the MmpL3 target in M. tuberculosis, inhibiting its growth.

Pharmacokinetics

The pharmacokinetic profile of 3-(2,2-Dimethylpropyl)-2,2-dimethylpyrrolidine is influenced by its structural features. The introduction of heteroatoms can modify physicochemical properties such as solubility and permeability, impacting absorption and distribution in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.